1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one
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Overview
Description
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrrolopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, where a fluorobenzene derivative reacts with the piperazine ring.
Attachment of the Pyrrolopyrimidine Moiety: The pyrrolopyrimidine moiety is attached through a series of condensation reactions involving appropriate pyrimidine and pyrrole derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrrolopyrimidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(p-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties.
Pyrrolopyrimidine Derivatives: Compounds with similar pyrrolopyrimidine structures.
Uniqueness
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-({7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}sulfanyl)ethan-1-one is unique due to its combination of a fluorophenyl-substituted piperazine ring and a pyrrolopyrimidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN5OS/c25-19-8-4-5-9-20(19)29-10-12-30(13-11-29)21(31)15-32-24-23-22(27-16-28-24)18(14-26-23)17-6-2-1-3-7-17/h1-9,14,16,26H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLGIRORAZQEIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=NC=NC4=C3NC=C4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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